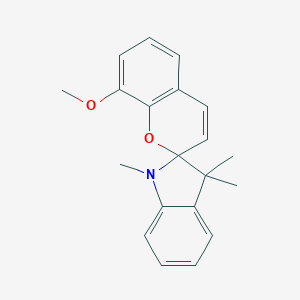

1,3,3-Trimethylindolino-8'-methoxybenzopyrylospiran

Description

Properties

IUPAC Name |

8-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2/c1-19(2)15-9-5-6-10-16(15)21(3)20(19)13-12-14-8-7-11-17(22-4)18(14)23-20/h5-13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVQBIMDDKDYAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C(=CC=C4)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50385657 | |

| Record name | 1,3,3-Trimethylindolino-8'-methoxybenzopyrylospiran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13433-31-3 | |

| Record name | 1,3,3-Trimethylindolino-8'-methoxybenzopyrylospiran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,3,3-Trimethylindolino-8'-methoxybenzopyrylospiran

This guide provides a comprehensive overview of the synthesis and characterization of the photochromic compound 1,3,3-Trimethylindolino-8'-methoxybenzopyrylospiran, a molecule of significant interest in the development of smart materials, molecular switches, and optical data storage. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Allure of Photochromism

Photochromism is a remarkable phenomenon where a chemical species undergoes a reversible transformation between two forms that possess distinct absorption spectra, induced by electromagnetic radiation.[1][2] Among the various classes of photochromic compounds, spiropyrans have garnered considerable attention due to their dramatic color change and sensitivity to environmental stimuli.[3][4]

This compound, a member of the spiropyran family, reversibly isomerizes between a colorless, closed spiropyran (SP) form and a colored, open merocyanine (MC) form upon exposure to UV and visible light, respectively.[5][6] This light-induced switching of molecular structure is accompanied by significant changes in electronic and optical properties, making it a valuable building block for advanced applications.[7]

Part 1: Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of two key precursors: 1,3,3-trimethyl-2-methyleneindoline, commonly known as Fischer's base, and 5-methoxysalicylaldehyde.[1][8]

Rationale for Precursor Selection

-

Fischer's Base (1,3,3-trimethyl-2-methyleneindoline): This indoline derivative provides the nitrogen-containing heterocyclic portion of the spiropyran. The gem-dimethyl group at the 3-position is crucial for the stability of the spiro-carbon in the final product.

-

5-Methoxysalicylaldehyde: This substituted salicylaldehyde provides the benzopyran moiety. The hydroxyl group is essential for the condensation reaction, while the methoxy group at the 8'-position can modulate the electronic properties and, consequently, the photochromic behavior of the resulting spiropyran.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a reliable method for the synthesis of this compound.

Materials:

-

1,3,3-Trimethyl-2-methyleneindoline (Fischer's Base)[9]

-

Ethanol (absolute)

-

Piperidine (catalyst)[1]

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol or hexane/ethyl acetate mixture)

Procedure:

-

Reactant Dissolution: In a round-bottom flask, dissolve equimolar amounts of 1,3,3-trimethyl-2-methyleneindoline and 5-methoxysalicylaldehyde in absolute ethanol. The choice of ethanol as a solvent is due to its ability to dissolve both reactants and its appropriate boiling point for the reaction.

-

Catalyst Addition: Add a catalytic amount of piperidine to the solution. Piperidine, a basic catalyst, facilitates the condensation reaction by deprotonating the hydroxyl group of the salicylaldehyde, making it a more potent nucleophile.[1]

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with constant stirring. The reaction is typically refluxed for several hours. The elevated temperature provides the necessary activation energy for the condensation to proceed at a reasonable rate.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate, to yield the pure this compound as a crystalline solid.

Reaction Mechanism Visualization

The following diagram illustrates the condensation reaction for the synthesis of this compound.

Caption: Synthesis of this compound.

Part 2: Characterization of this compound

Thorough characterization is essential to confirm the successful synthesis and to understand the photochromic properties of the target compound.

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the synthesized spiropyran.

Expected ¹H NMR Spectral Features:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.1-1.3 | s | 6H | gem-Dimethyl protons (C(CH₃)₂) |

| ~2.6-2.8 | s | 3H | N-Methyl protons (N-CH₃) |

| ~3.7-3.9 | s | 3H | Methoxy protons (O-CH₃) |

| ~5.7-5.9 | d | 1H | Vinylic proton of the pyran ring |

| ~6.5-7.5 | m | 7H | Aromatic and vinylic protons |

Note: The exact chemical shifts may vary depending on the solvent used for analysis.[12]

Investigation of Photochromic Properties: UV-Visible Spectroscopy

UV-Vis spectroscopy is the primary technique used to study the photochromic behavior of spiropyrans. The colorless spiropyran (SP) form and the colored merocyanine (MC) form have distinct absorption spectra.[13][14]

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the synthesized spiropyran in a suitable solvent (e.g., acetonitrile or ethanol).

-

Initial Spectrum: Record the UV-Vis absorption spectrum of the solution. The SP form typically exhibits absorption bands in the UV region (around 200-400 nm).[6]

-

UV Irradiation: Irradiate the solution with a UV lamp (e.g., 365 nm). This will induce the ring-opening of the spiropyran to the colored merocyanine form.

-

Spectrum of the MC Form: Record the UV-Vis absorption spectrum at regular intervals during UV irradiation until no further change is observed. A new, strong absorption band should appear in the visible region (typically between 500-600 nm), corresponding to the formation of the merocyanine form.[6][7]

-

Reversibility: To demonstrate the reversibility of the photochromism, irradiate the colored solution with visible light or allow it to stand in the dark. The absorption band in the visible region should decrease, and the spectrum should revert to that of the initial spiropyran form.

Expected UV-Vis Spectral Data:

| Form | λmax (nm) | Molar Absorptivity (ε) | Appearance |

| Spiropyran (SP) | ~330 | Low | Colorless |

| Merocyanine (MC) | ~570 | High | Colored (e.g., purple/blue) |

Note: The λmax of the merocyanine form is solvent-dependent, a phenomenon known as solvatochromism.[15]

Photoisomerization Visualization

The following diagram illustrates the reversible photoisomerization between the spiropyran and merocyanine forms.

Caption: Reversible photoisomerization of spiropyran.

Conclusion

This in-depth technical guide has provided a comprehensive framework for the synthesis and characterization of this compound. By understanding the underlying principles and following the detailed protocols, researchers can confidently synthesize this versatile photochromic compound and explore its potential in a wide range of applications. The combination of robust synthetic methodology and thorough analytical characterization is paramount to advancing the field of stimuli-responsive materials.

References

-

Synthesis and characterization of photochromic triethylene glycol-containing spiropyrans and their assembly in solution. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

-

Synthesis and characterization of coumarin-based spiropyran photochromic colorants. PubMed. Available from: [Link]

-

Synthesis and Spectral Properties of a New Spirophotochromic Molecule. MDPI. Available from: [Link]

-

Synthesis, photochromic properties, and bioactivity of spiropyrans with electron-donating/withdrawing substituents on indoline and [2H]-chromene rings. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

- US7056348B2 - 5-aryl-1,3,3-trimethyl-2-methylene-indoline derivatives and salts thereof, methods for the production and use of said compounds for the temporary coloration of fibers. Google Patents.

-

Synthesis and Characterization of Coumarin-Based Spiropyran Photochromic Colorants. Organic Letters (ACS Publications). Available from: [Link]

-

Spiropyran as Building Block in Peptide Synthesis and Modulation of Photochromic Properties. Organic Letters (ACS Publications). Available from: [Link]

-

Spiropyran–Merocyanine Based Photochromic Fluorescent Probes: Design, Synthesis, and Applications. PMC - PubMed Central. Available from: [Link]

- Process for the preparation of 1,3,3-trimethyl-2-methylene indolines. Google Patents.

-

Spiropyran. Wikipedia. Available from: [Link]

-

Possible mechanism of spiropyran formation in the presence of choline... ResearchGate. Available from: [Link]

-

Spiropyran–Merocyanine Based Photochromic Fluorescent Probes: Design, Synthesis, and Applications. ACS Omega (ACS Publications). Available from: [Link]

-

The evolution of spiropyran: fundamentals and progress of an extraordinarily versatile photochrome. Chemical Society Reviews (RSC Publishing). Available from: [Link]

-

Is this how bromine spiropyran salt is converted to merocyanine under UV irradiation? A look through the prism of quantum chemical calculations. RSC Publishing. Available from: [Link]

-

PREPARATION AND ACTIVATION OF SPIROPYRAN-MEROCYANINE SYSTEM. Universiti Kebangsaan Malaysia. Available from: [Link]

-

Structure, Spectral Properties and Chemistry of Spiropyrans. Encyclopedia.pub. Available from: [Link]

-

What is the best route to synthesize fisher's base (1,3,3-Trimethyl-2-methyleneindoline). ResearchGate. Available from: [Link]

-

Supporting Information. MPG.PuRe. Available from: [Link]

-

Photochromism of nitrospiropyrans: effects of structure, solvent and temperature. Physical Chemistry Chemical Physics (RSC Publishing). Available from: [Link]

-

Supporting Information Materials 2,3,3-trimethyl-3H-indole (98%, Heowns, China), 3-bromo-propionic acid (98%, Heowns, China), 5-. The Royal Society of Chemistry. Available from: [Link]

-

Photochromism of nitrospiropyrans: Effects of structure, solvent and temperature. Lookchem. Available from: [Link]

-

Photochromism of nitrospiropyrans: Effects of structure, solvent and temperature. Request PDF - ResearchGate. Available from: [Link]

-

8-Methoxy- and p-dimethoxy-1-aminoethylhetero-tetralins: synthesis and DA, 5-HT receptors affinities. PubMed. Available from: [Link]

-

2-Hydroxy-5-methoxybenzaldehyde. Wikipedia. Available from: [Link]

-

5-methoxysalicylaldehyde, 672-13-9. The Good Scents Company. Available from: [Link]

Sources

- 1. Spiropyran - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and characterization of coumarin-based spiropyran photochromic colorants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, photochromic properties, and bioactivity of spiropyrans with electron-donating/withdrawing substituents on indoline and [2H]-chromene rings - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Spiropyran–Merocyanine Based Photochromic Fluorescent Probes: Design, Synthesis, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Structure, Spectral Properties and Chemistry of Spiropyrans | Encyclopedia MDPI [encyclopedia.pub]

- 9. 1,3,3-Trimethyl-2-methyleneindoline | 118-12-7 [chemicalbook.com]

- 10. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 11. 5-methoxysalicylaldehyde, 672-13-9 [thegoodscentscompany.com]

- 12. pure.mpg.de [pure.mpg.de]

- 13. Synthesis and characterization of photochromic triethylene glycol-containing spiropyrans and their assembly in solution - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The evolution of spiropyran: fundamentals and progress of an extraordinarily versatile photochrome - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00203K [pubs.rsc.org]

The Photochromism of 8'-Methoxy-Spiropyran: A Technical Guide for Advanced Research

This guide provides an in-depth technical exploration of the photochromic properties of 8'-methoxy-spiropyran, a prominent member of the spiropyran family of molecular switches. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the fundamental mechanisms, influential factors, and key experimental protocols pertinent to harnessing the unique photoresponsive behavior of this compound.

Executive Summary: The Allure of a Molecular Switch

Spiropyrans are a class of photochromic molecules celebrated for their ability to undergo a reversible transformation between two distinct isomers—a colorless, non-planar spiropyran (SP) form and a colorful, planar merocyanine (MC) form—upon stimulation with light.[1][2][3][4] The introduction of an electron-donating methoxy group at the 8' position of the indoline moiety, often in conjunction with an electron-withdrawing nitro group, modulates the electronic and kinetic properties of the switch, making 8'-methoxy-spiropyran a compound of significant interest for a range of applications, from smart materials to biological imaging.[5][6][7] This guide will dissect the core principles governing its photochromism, offering both theoretical understanding and practical, field-proven methodologies.

The Core Mechanism: A Tale of Two Isomers

The photochromism of 8'-methoxy-spiropyran is underpinned by a reversible, light-induced intramolecular isomerization. The process is a dynamic equilibrium between the thermodynamically stable, colorless spiropyran (SP) form and the metastable, colored merocyanine (MC) form.[2][8]

-

Spiropyran (SP) Form: In its ground state, the molecule exists as the spiropyran isomer. This form is characterized by two heterocyclic moieties—an indoline and a chromene—linked by a spiro carbon. These two parts of the molecule are orthogonal to each other, which disrupts the π-conjugation across the molecule. Consequently, the SP form is typically colorless or pale yellow, with its primary absorption band in the ultraviolet (UV) region of the electromagnetic spectrum.[9]

-

Merocyanine (MC) Form: Upon irradiation with UV light, the C-O bond of the spiro carbon cleaves, allowing for the rotation of the two molecular halves.[10] This structural change results in the formation of the planar, zwitterionic merocyanine isomer. The planarity of the MC form creates an extended π-conjugated system, which is responsible for its strong absorption in the visible spectrum (typically between 500-600 nm), manifesting as a distinct color (e.g., purple, blue, or red depending on the substitution and solvent).[2][9][11] The MC form can revert to the more stable SP form either through thermal relaxation in the dark or by irradiation with visible light.[12]

The reversible photoisomerization can be summarized as follows:

Caption: Reversible isomerization of spiropyran (SP) to merocyanine (MC).

Key Performance Parameters & Influential Factors

The efficiency and kinetics of the SP-MC transition are not intrinsic but are profoundly influenced by the molecule's environment. Understanding these factors is critical for designing and optimizing applications.

Solvent Polarity

Solvent polarity plays a pivotal role in the photochromic behavior of 8'-methoxy-spiropyran. The zwitterionic and highly polar nature of the merocyanine form is stabilized by polar solvents.[8] This stabilization has several consequences:

-

Bathochromic Shift: Increasing solvent polarity typically leads to a red-shift (bathochromic shift) in the absorption maximum of the MC form.

-

Slower Thermal Fading: In polar solvents, the thermal relaxation from MC back to SP is significantly slower because the polar environment lowers the ground state energy of the MC isomer, increasing the activation energy for the ring-closing reaction.[13][14][15] For instance, the relaxation time can increase from seconds in a nonpolar solvent like methylcyclohexane to several hours in a polar solvent like ethanol.[13][14]

-

Quantum Yield: The quantum yield of coloration (SP to MC conversion) tends to be higher in nonpolar solvents and decreases with increasing solvent polarity.[13][14][15]

| Solvent | Polarity | Typical λmax of MC (nm) | Relative Thermal Fade Rate | Coloration Quantum Yield (Φcol) |

| Toluene | Low | ~540-560 | Fast | High (0.3-0.8)[13][14][15] |

| Acetonitrile | High | ~545-570[13] | Slow | Low (<0.2)[13][14][15] |

| Ethanol | High | ~550-580 | Very Slow[13][14] | Low (<0.2)[13][14][15] |

Note: The exact values can vary based on the specific spiropyran derivative and experimental conditions.

Temperature Effects

Temperature influences both the thermal and photochemical pathways of the isomerization process.

-

Thermal Isomerization: The rate of thermal fading (MC to SP) is highly temperature-dependent. As temperature increases, the rate of thermal ring-closing increases, leading to faster discoloration in the dark.[16] In some cases, elevated temperatures can even induce the forward reaction from SP to MC in the dark, especially in aqueous media where hydrogen bonding can stabilize the MC form.[16]

-

Photochemical Reactions: Temperature can also affect the photochemical processes. For some spiropyrans, heating during UV irradiation can promote the formation of J-aggregates of the merocyanine form, leading to sharper and red-shifted absorption bands.[17]

Matrix Effects (Polymer Films)

When incorporated into a polymer matrix, the photochromic behavior of 8'-methoxy-spiropyran can be significantly altered compared to its solution-state properties.

-

Free Volume: The rigidity of the polymer matrix and the available free volume around the spiropyran molecule can restrict the conformational changes required for isomerization. This often leads to slower switching kinetics for both coloration and fading.[18]

-

Polarity of the Matrix: The polarity of the polymer matrix will influence the stability of the MC form, similar to the solvent effect.[11]

-

Fatigue Resistance: Photochemical fatigue, an irreversible degradation of the photochromic compound over repeated switching cycles, is a critical parameter. Covalently attaching the spiropyran to a polymer backbone can enhance fatigue resistance compared to simply doping it into a film.[19] Mixed monolayers with other molecules can also reduce degradation.[20]

Experimental Characterization Protocols

A thorough understanding of the photochromic properties of 8'-methoxy-spiropyran requires precise experimental characterization.

UV-Vis Spectroscopy: The Primary Tool

UV-Visible absorption spectroscopy is the cornerstone for studying photochromism. It allows for the quantification of both the SP and MC isomers.

Protocol for Measuring Photo-invoked Isomerization:

-

Prepare a dilute solution of 8'-methoxy-spiropyran in the solvent of choice (e.g., 1 x 10-5 M).

-

Record the initial absorption spectrum in the dark. This will primarily show the absorption of the SP form in the UV region.

-

Irradiate the solution with a UV light source (e.g., a 365 nm UV lamp) for a defined period.

-

Immediately record the absorption spectrum again. A new, strong absorption band in the visible region (e.g., 500-600 nm) will appear, corresponding to the MC form.[21]

-

To observe the reverse reaction , irradiate the colored solution with visible light (e.g., >450 nm) or leave it in the dark, periodically recording the spectrum to monitor the disappearance of the MC peak and the reappearance of the SP peak.

Caption: Workflow for UV-Vis spectroscopic analysis of photochromism.

Kinetic Analysis of Thermal Fading

The thermal relaxation from MC to SP typically follows first-order kinetics. The rate constant (k) can be determined by monitoring the decrease in the absorbance of the MC peak over time in the dark at a constant temperature.

Protocol for Kinetic Measurement:

-

Generate the MC form by irradiating the spiropyran solution with UV light until the maximum absorbance is reached (photostationary state).

-

Place the cuvette in a thermostated spectrophotometer in the dark.

-

Monitor the absorbance at the λmax of the MC form at regular time intervals.

-

Plot ln(At/A0) versus time , where At is the absorbance at time t and A0 is the initial absorbance.

-

The rate constant (k) is the negative of the slope of the resulting linear fit. The half-life (t1/2) can then be calculated as ln(2)/k.

Applications in Research and Development

The unique properties of 8'-methoxy-spiropyran and its derivatives have led to their exploration in numerous advanced applications:

-

Sensing and Detection: The MC form can chelate with metal ions, leading to distinct changes in its absorption spectrum. This property is exploited for the colorimetric and fluorometric sensing of various metal ions, including Cu2+, Zn2+, and Al3+.[2][4][6][21] The methoxy group can act as an additional binding site, enhancing the metal ion binding capacity.[6]

-

Smart Materials: Incorporation of 8'-methoxy-spiropyran into polymers or gels allows for the creation of materials with photo-tunable properties, such as color, polarity, and shape.[22][23]

-

Bioimaging: Spiropyran-based fluorescent probes are being developed for bioimaging applications. The conversion from the non-fluorescent SP form to the fluorescent MC form can be triggered by specific biological analytes or conditions.[4][7]

-

Molecular Logic Gates: The reversible switching behavior of spiropyrans makes them ideal candidates for the construction of molecular-level logic gates and computing devices.[24]

Conclusion

8'-methoxy-spiropyran stands out as a versatile and highly tunable photochromic compound. Its behavior is a delicate interplay of light, solvent, and temperature, offering a rich platform for fundamental research and the development of next-generation smart materials and sensors. A thorough understanding of the principles and experimental protocols outlined in this guide is essential for any scientist or researcher aiming to unlock the full potential of this remarkable molecular switch.

References

-

Görner, H. (2001). Photochromism of nitrospiropyrans: effects of structure, solvent and temperature. Physical Chemistry Chemical Physics, 3(3), 416-423. [Link]

-

Görner, H. (2001). Photochromism of nitrospiropyrans: effects of structure, solvent and temperature. ResearchGate. [Link]

-

Unpublished. (n.d.). Mechanistic Studies of the Thermal Spiropyran-Merocyanine Interconversion Using Kinetic Analysis, Ion Mobility-Mass Spectrometry and Quantum Chemical Computation Methods. TXST Digital Repository. [Link]

-

Tian, H., & Tian, J. (2014). An insight into the solvent effect on photo-, solvato-chromism of spiropyran through the perspective of intermolecular interactions. ResearchGate. [Link]

-

Kawai, S., et al. (2012). Thermal isomerization of spiropyran to merocyanine in aqueous media and its application to colorimetric temperature indication. Physical Chemistry Chemical Physics. [Link]

-

Sato, Y., et al. (2003). Temperature Effect on Photochromic Reaction in Langmuir−Blodgett Films of Amphiphilic Spiropyran and Their Morphological Changes. The Journal of Physical Chemistry B, 107(49), 13626-13632. [Link]

-

Mendonça, C. R., et al. (2018). Spiropyran/Merocyanine Amphiphile in Various Solvents: A Joint Experimental–Theoretical Approach to Photophysical Properties and Self-Assembly. National Institutes of Health. [Link]

-

Lurati, M., et al. (2021). Photoisomerization dynamics of spiropyran: A surface-hopping investigation. The Journal of Chemical Physics, 154(12), 124307. [Link]

-

Wang, R., et al. (2019). Photochromism of neutral spiropyran in the crystalline state at room temperature. Journal of Materials Chemistry C. [Link]

-

Orgiu, E., et al. (2006). Photochromism of Spiropyran−Cyclodextrin Inclusion Complexes on Au(111). The Journal of Physical Chemistry C, 111(43), 15634-15640. [Link]

-

Görner, H. (2001). Photochromism of nitrospiropyrans: Effects of structure, solvent and temperature. ResearchGate. [Link]

-

Samah, N. A., et al. (2015). PHOTOCHROMIC BEHAVIOR OF SPIROPYRAN IN POLYURETHANE THIN FILMS. ResearchGate. [Link]

-

Jacquemin, D., et al. (2013). Spiropyran to merocyanine conversion: explicit versus implicit solvent modeling. PubMed. [Link]

-

Breslin, V. M., et al. (2015). Transmission Spectroscopy and Kinetics in Crystalline Solids Using Aqueous Nanocrystalline Suspensions: The Spiropyran-Merocyanine Photochromic System. ResearchGate. [Link]

-

Johansen, C., et al. (2013). Characterization of the Thermal and Photoinduced Reactions of Photochromic Spiropyrans in Aqueous Solution. The Journal of Physical Chemistry B, 117(46), 14241-14249. [Link]

-

Das, S., & Samanta, A. (2022). Spiropyran–Merocyanine Based Photochromic Fluorescent Probes: Design, Synthesis, and Applications. ACS Omega, 7(42), 37041-37064. [Link]

-

Browne, W. R., et al. (2021). Single wavelength colour tuning of spiropyran and dithienylethene based photochromic coatings. RSC Publishing. [Link]

-

Görner, H. (1998). Photoprocesses in Spiropyran-Derived Merocyanines. The Journal of Physical Chemistry A, 102(39), 7574-7584. [Link]

-

Gal-Or, L., et al. (2001). Photochromic behavior of spiropyran in polymer matrices. ResearchGate. [Link]

-

Lukyanov, B. S., et al. (2007). Synthesis and study of photochromic asymmetric bis-spiropyran. ResearchGate. [Link]

-

Rajput, H., et al. (2023). Methoxy Substitution Enhances Metal Ion Binding Capacity of the Water-Soluble Spiropyran Copolymer. ACS Applied Polymer Materials, 5(12), 10134-10144. [Link]

-

Minin, A. S., et al. (2020). Is this how bromine spiropyran salt is converted to merocyanine under UV irradiation? A look through the prism of quantum chemical calculations. RSC Publishing. [Link]

-

Browne, W. R., et al. (2024). Surface Degradation of Spiropyran based films. ChemRxiv. [Link]

-

Barachevsky, V. A., et al. (2023). Molecular design and synthesis of methoxy-substitued spiropyrans with photomodulated NIR-fluorescence. PubMed. [Link]

-

Unpublished. (n.d.). Absorption spectra of the merocyanine (MR) and spiropyran (SP) forms of... ResearchGate. [Link]

-

Ali, A. A., et al. (2020). Chemo- and biosensing applications of spiropyran and its derivatives - A review. Analytica Chimica Acta, 1110, 199-223. [Link]

-

Unpublished. (n.d.). PREPARATION AND ACTIVATION OF SPIROPYRAN-MEROCYANINE SYSTEM. Universiti Kebangsaan Malaysia. [Link]

-

Kumar, A. S., et al. (2009). Eliminating Fatigue in Surface-Bound Spiropyrans. The Journal of Physical Chemistry B, 113(31), 10769-10774. [Link]

-

Ali, A. A., et al. (2020). Chemo- and biosensing applications of spiropyran and its derivatives - A review. PubMed. [Link]

-

El-Sayed, A. M. (2015). Thermally Stable Merocyanine Form of Photochromic Spiropyran with Aluminum Ion as a Reversible Photo-driven Sensor in Aqueous Solution. MDPI. [Link]

-

Chan, H. S., et al. (2015). Synthesis and photoswitchable amphiphilicity and self-assembly properties of photochromic spiropyran derivatives. Journal of Materials Chemistry C. [Link]

-

Zhang, J., et al. (2013). Applications of spiropyran derivatives in analytical chemistry. ResearchGate. [Link]

-

Unpublished. (n.d.). Photochromic properties of 1',3',3'-trimethyl-6-nitrospiro 2H-1-benzopyran-2,2'-indoline doped in PMMA and epoxy resin thin films. ResearchGate. [Link]

-

Unpublished. (n.d.). 1',3'-dihydro-1',3',3'-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2'-(2H)indole). PubChem. [Link]

-

Lukyanov, B. S., et al. (2023). Methyl 5′-Chloro-8-formyl-5-hydroxy-1′,3′,3′-trimethyl-spiro-[chromene-2,2′-indoline]-6-carboxylate. MDPI. [Link]

-

Unpublished. (n.d.). Synthesis, characterization, and UV–visible study of some new photochromic formyl-containing 1′,3′,3′-trimethylspiro[chromene-2,2′-indoline] derivatives. Lookchem. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 4. Chemo- and biosensing applications of spiropyran and its derivatives - A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Molecular design and synthesis of methoxy-substitued spiropyrans with photomodulated NIR-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ukm.my [ukm.my]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Photochromism of nitrospiropyrans: effects of structure, solvent and temperature - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. Photochromism of nitrospiropyrans: effects of structure, solvent and temperature - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Thermal isomerization of spiropyran to merocyanine in aqueous media and its application to colorimetric temperature indication - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Eliminating Fatigue in Surface-Bound Spiropyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Photochromism of neutral spiropyran in the crystalline state at room temperature - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. 1 ,3 -Dihydro-8-methoxy-1 ,3 ,3 -trimethyl-6-nitrospiro 2H-1-benzopyran-2,2 -(2H)-indole 97 1498-89-1 [sigmaaldrich.com]

A Senior Application Scientist's In-Depth Technical Guide to the Solvatochromism of 1,3,3-Trimethylindolino-8'-methoxybenzopyrylospiran

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the solvatochromism of 1,3,3-Trimethylindolino-8'-methoxybenzopyrylospiran. We delve into the core molecular mechanisms, establish a robust experimental framework for characterization, and offer insights into the analysis and interpretation of solvatochromic data. This document is designed to equip researchers, particularly those in drug development, with the foundational knowledge and practical protocols to leverage the unique solvent-dependent properties of this spiropyran.

Introduction: The Spiropyran Switch and the Significance of Solvatochromism

Spiropyrans are a fascinating class of photochromic molecules renowned for their ability to undergo reversible isomerization between two distinct forms in response to external stimuli like light.[1] The parent form, a thermodynamically stable, colorless, and non-planar spirocyclic (SP) structure, can be converted to a vibrant, planar, and zwitterionic merocyanine (MC) form upon irradiation with UV light.[2] This transformation can be reversed with visible light or through thermal relaxation.

The core of this guide focuses on solvatochromism : the phenomenon where the color of a substance, in this case, the MC form, changes with the polarity of the solvent it is dissolved in.[3] This occurs because the solvent molecules interact differently with the ground and excited electronic states of the chromophore, altering the energy gap between them.[4] For drug development professionals, understanding and harnessing solvatochromism can be pivotal. The significant change in polarity and structure between the SP and MC forms allows for the design of "smart" drug delivery systems, where a payload can be released in response to specific microenvironments within the body.[5]

The Molecular Engine: Mechanism of Isomerization and Solvent Influence

The transformation of this compound from its closed SP form to the open MC form is a profound structural and electronic rearrangement.

-

Spiro (SP) Form : In its ground state, the molecule exists as the spiropyran. This form is characterized by two orthogonal heterocyclic moieties (an indoline and a benzopyran) linked by a single spiro carbon atom. This orthogonality disrupts extensive π-conjugation, rendering the molecule colorless. The SP form is relatively non-polar.

-

Merocyanine (MC) Form : Upon UV irradiation, the C-O bond in the pyran ring cleaves, allowing for rotation and the formation of the planar merocyanine structure.[6] This planarity creates an extended π-conjugated system, which is responsible for the strong absorption in the visible spectrum and thus the intense color. The MC form is highly polar, exhibiting a zwitterionic character with a negatively charged phenolate and a positively charged indolinium ion.

The equilibrium between the SP and MC forms is exquisitely sensitive to the surrounding solvent environment. Polar solvents tend to stabilize the polar, zwitterionic MC form, thus shifting the equilibrium in its favor.[7]

Caption: Reversible isomerization of spiropyran.

The 8'-methoxy group on the benzopyran ring in our target molecule is an electron-donating group. This influences the electronic properties of the MC form and can affect the rate of thermal fading and the position of the absorption maximum.

Quantifying the Solvent Effect: Polarity Scales

To systematically study solvatochromism, we must quantify the "polarity" of the solvent. This is not a single, simple parameter but rather a composite of various intermolecular forces. Two empirical scales are particularly valuable in this context:

Reichardt's ET(30) Scale

This scale is based on the solvatochromism of a specific pyridinium-N-phenolate betaine dye, known as Reichardt's dye.[8] The ET(30) value is the molar transition energy (in kcal/mol) for the longest-wavelength absorption band of this dye in a given solvent. A higher ET(30) value indicates a higher solvent polarity. This scale is one of the most comprehensive and widely used due to its large range and sensitivity.

Kamlet-Taft Parameters

The Kamlet-Taft approach dissects solvent polarity into three distinct components, providing a more nuanced understanding of solute-solvent interactions:

-

α (Hydrogen Bond Acidity): A measure of the solvent's ability to donate a hydrogen bond.

-

β (Hydrogen Bond Basicity): A measure of the solvent's ability to accept a hydrogen bond.

-

π* (Dipolarity/Polarizability): Describes the solvent's ability to stabilize a charge or a dipole through dielectric effects.

These parameters are derived from the solvatochromic shifts of multiple probe dyes and allow for a multiparameter linear solvation energy relationship (LSER) analysis.[2]

Experimental Protocol: A Self-Validating Workflow for Solvatochromic Analysis

This section provides a robust, step-by-step methodology for characterizing the solvatochromism of this compound.

Materials and Reagents

-

This compound (purity >98%)

-

A range of spectroscopic grade solvents with varying polarities (e.g., Toluene, Dichloromethane, Acetone, Acetonitrile, Ethanol, Methanol)

-

Volumetric flasks (Class A)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis Spectrophotometer

-

UV lamp (e.g., 365 nm)

Experimental Workflow

Caption: Workflow for solvatochromic analysis.

Detailed Steps

-

Stock Solution Preparation: Prepare a 1 mM stock solution of the spiropyran in a non-polar solvent where it is stable in its SP form, such as toluene. Protect this solution from light.

-

Working Solution Preparation: For each solvent to be tested, prepare a dilute working solution (e.g., 10 µM) from the stock solution. Allow the solutions to equilibrate in the dark for at least 30 minutes.

-

Baseline Spectrum: Record the UV-Vis absorption spectrum of each solution before UV irradiation. This represents the spectrum of the predominantly SP form.

-

Photoisomerization: Place the cuvette in a fixed position relative to a UV lamp (365 nm) and irradiate for a standardized time (e.g., 60 seconds) to ensure maximum conversion to the MC form. The solution should develop a distinct color.

-

MC Spectrum Acquisition: Immediately after irradiation, record the UV-Vis spectrum. The most prominent peak in the visible region corresponds to the π-π* transition of the MC form.

-

Data Recording: Record the wavelength of maximum absorption (λmax) for the MC form in each solvent.

Self-Validation Check: The absorbance of the MC form should be stable for the duration of the scan. For solvents where the thermal reversion to the SP form is fast, time-course measurements should be taken to extrapolate the initial absorbance at t=0 after irradiation.

Data Analysis and Interpretation

Spiropyrans, including methoxy-substituted derivatives, typically exhibit negative solvatochromism . This means that as the solvent polarity increases, the absorption maximum (λmax) shifts to a shorter wavelength (a hypsochromic or blue shift).

This phenomenon can be explained by the electronic structure of the zwitterionic MC form. In its ground state, the MC form has a large dipole moment and is strongly stabilized by polar solvents through dipole-dipole interactions and hydrogen bonding. The excited state is less polar. Therefore, increasing solvent polarity stabilizes the ground state more than the excited state, leading to a larger energy gap for the electronic transition and a blue shift in the absorption spectrum.

Quantitative Data Summary

| Solvent | ET(30) (kcal/mol)[4] | π* | α | β | Representative λmax (nm) |

| Toluene | 33.9 | 0.54 | 0.00 | 0.11 | 590 |

| Dichloromethane | 40.7 | 0.82 | 0.13 | 0.10 | 585 |

| Acetone | 42.2 | 0.71 | 0.08 | 0.48 | 570 |

| Acetonitrile | 45.6 | 0.75 | 0.19 | 0.40 | 565 |

| Ethanol | 51.9 | 0.54 | 0.86 | 0.75 | 550 |

| Methanol | 55.4 | 0.60 | 0.98 | 0.66 | 540 |

Correlating Spectra with Polarity

The relationship between the spectroscopic data and solvent polarity can be visualized and quantified by plotting the energy of the transition (often in wavenumbers, cm-1) against the ET(30) values or through a multiparameter regression using the Kamlet-Taft parameters.

Caption: Idealized plot showing negative solvatochromism.

A linear correlation in such a plot indicates that the chosen polarity scale is a good descriptor of the dominant solute-solvent interactions. Deviations from linearity, particularly when using the ET(30) scale, can often be explained by specific interactions like hydrogen bonding, which can be further investigated using the Kamlet-Taft α and β parameters.

Implications for Drug Development and Research

The pronounced solvatochromism of this compound and related compounds offers exciting possibilities:

-

Environmental Sensing: The molecule can act as a probe for the polarity of microenvironments, such as the interior of micelles, liposomes, or the binding pockets of proteins.

-

Smart Materials: Incorporation of this spiropyran into polymer matrices can create materials that change color or surface properties (e.g., hydrophobicity) in response to solvent changes.[5]

-

Controlled Release Systems: In drug delivery, a spiropyran-functionalized nanocarrier could be designed to be stable in the aqueous environment of the bloodstream (polar, favoring the MC form). Upon entering a more hydrophobic cellular environment, the equilibrium could shift to the SP form, triggering a conformational change and releasing an encapsulated drug.

Conclusion

This compound is a prime example of a molecular switch whose properties are intricately linked to its environment. Its solvatochromism is a direct reporter of the intermolecular forces at play between the zwitterionic merocyanine form and the surrounding solvent molecules. By systematically applying the experimental protocols and analytical frameworks detailed in this guide, researchers can effectively characterize and exploit this behavior, paving the way for innovative applications in materials science and advanced drug delivery systems.

References

- Kamlet–Taft solvent parameters. The IUPAC Compendium of Chemical Terminology.

- Combined experimental and theoretical insights into the solvent-dependent photochromic properties of nitrospiropyrans.

- Kamlet-Taft solvent parameters. Stenutz.

- Thermo- and photochromic dyes: indolino-benzospiropyrans. Part 1. UV–VIS spectroscopic studies of 1,3,3-spiro(2H-1-benzopyran-2,2′-indolines) and the open-chain merocyanine forms; solvatochromism and medium effects on spiro ring formation.

- Application of Reichardt's Solvent Polarity Scale (ET(30)) in the Selection of Bonding Agents for Composite Solid Rocket Propellants. MDPI.

- Spontaneous Isomerization of a Hydroxynaphthalene-Containing Spiropyran in Polar Solvents Enhanced by Hydrogen Bonding Interactions.

- Reichardt's Dye-Based Solvent Polarity and Abraham Solvent Parameters: Examining Correl

- Molecular Structure, Spectroscopic and Quantum Chemical Studies of 1',3',3'-trimethylspiro[benzo[f]chromene-3,2'-indoline.

- Dimroth and Reichardt ET. Stenutz.

- Photochromic spiro-indoline naphthoxazines and naphthopyrans in dye-sensitized solar cells.

- This compound. TCI Chemicals.

- Mechanism of the solvatochromic reaction of a spiropyran. Henry Rzepa's Blog.

- 1,3,3-Trimethylindolino-beta-naphthopyrylospiran 98.0+%, TCI America™. Fisher Scientific.

- Solvatokinetic and Solvatochromic Behavior of Bis(indolinobenzospiropyranyl)

- Typical absorption spectra of spiropyran before (D) and after...

- (a) UV-Vis absorption, (b) steady-state fluorescence emission, and (c)...

- Reichardt's dye. Wikipedia.

- Solvatochromic Study of the Microenvironment of Surface-Bound Spiropyrans.

- 1,3,3-Trimethylindolino-8′-methoxybenzopyrylospiran [Photochromic Compound]. TCI Chemicals.

- Polarity-Driven Isomerization of a Hydroxynaphthalimide-Containing Spiropyran at Room Temperature.

- Tumor suppressive activities of solvatochromic 3,3′-azadimethylene dinaphthospiropyran in colon cancer model.

- The molecular structure of 1,3,3-trimethylindolino-β-naphthopyrylospiran (SO).

- Femtosecond UV/mid-IR study of photochromism of the spiropyran 1 ′,3 ′-dihydro-1 ′,3 ′,3 ′-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2 ′-(2H)-indole] in solution.

- Spiropyran–Merocyanine Based Photochromic Fluorescent Probes: Design, Synthesis, and Applications.

- Spiropyran/Merocyanine Amphiphile in Various Solvents: A Joint Experimental–Theoretical Approach to Photophysical Properties and Self-Assembly.

- 5′-Substituted Indoline Spiropyrans: Synthesis and Applic

- Spiropyran-Based Drug Delivery Systems. Frontiers. a5gxT5eYKPl93S2RjoLfDV46aO-lsgc=)

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Polarity-Driven Isomerization of a Hydroxynaphthalimide-Containing Spiropyran at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. labsolu.ca [labsolu.ca]

- 8. Combined experimental and theoretical insights into the solvent-dependent photochromic properties of nitrospiropyrans - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability of 8'-Methoxy-Merocyanine

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive analysis of the thermal stability of 8'-methoxy-merocyanine, focusing on the underlying chemical principles, experimental evaluation, and factors influencing its behavior. It is structured to deliver foundational knowledge alongside actionable experimental protocols for practical application in research and development.

Part 1: The Spiropyran-Merocyanine System: A Primer

The Dynamic Equilibrium of Photochromism and Thermochromism

Spiropyrans are a remarkable class of organic compounds known for their photochromic properties—the ability to undergo a reversible transformation between two distinct isomers upon exposure to light.[1] The two key forms are the thermodynamically stable, colorless spiropyran (SP) form and the vibrant, open-ring merocyanine (MC) form.[2] This transformation is an electrocyclic cleavage of the C-spiro-O bond, which can be initiated by UV light and is often reversible with visible light or, crucially, with heat.[1]

The thermally-driven reversion from the colored merocyanine form back to the colorless spiropyran form is a phenomenon known as thermochromism.[3] This process is fundamental to the stability of the merocyanine isomer and dictates its lifetime in any given application, from molecular switches to smart materials.[1]

Focus Molecule: 8'-Methoxy-1',3',3'-trimethyl-6-nitrospiro[chromene-2,2'-indoline]

The subject of this guide is a specific, well-studied spiropyran derivative: 8'-methoxy-1',3',3'-trimethyl-6-nitrospiro[chromene-2,2'-indoline] (CAS No. 1498-89-1).[4][5] In this molecule, the core spiropyran structure is functionalized with key substituents that modulate its electronic and stability properties:

-

An 8'-methoxy group (-OCH₃) on the benzopyran moiety acts as an electron-donating group.

-

A 6-nitro group (-NO₂) on the benzopyran moiety acts as a strong electron-withdrawing group.

These substituents play a critical role in controlling the relative stability of the SP and MC forms.[6] The open-ring isomer, 8'-methoxy-merocyanine, is characterized by an extended π-conjugated system, giving rise to its strong color.

Caption: Reversible isomerization between the spiropyran (SP) and merocyanine (MC) forms.

Defining Thermal Stability: Reversion vs. Decomposition

When discussing the "thermal stability" of 8'-methoxy-merocyanine, it is critical to distinguish between two distinct processes:

-

Thermal Reversion (Fading): This is the reversible, kinetically controlled process where the colored merocyanine isomer thermally reverts to the more stable, colorless spiropyran form. The rate of this process determines the half-life of the colored state at a given temperature. This is a key parameter for applications requiring a persistent colored state.

-

Thermal Decomposition: This is an irreversible process occurring at higher temperatures where the molecule's covalent bonds break, leading to permanent degradation. This defines the absolute upper limit of the molecule's operational temperature range.

This guide will address both aspects, providing the methodologies to quantify each.

Part 2: Thermodynamics and Kinetics of Thermal Reversion

The Spiropyran-Merocyanine Equilibrium

In solution, the SP and MC forms exist in a dynamic equilibrium. In most non-polar solvents, the ground state energy of the SP form is significantly lower than that of the MC form, meaning the equilibrium heavily favors the colorless isomer in the dark.[7] The introduction of energy (like heat) can shift this equilibrium, populating the MC state.

Influence of the 8'-Methoxy Substituent

The electronic nature of substituents profoundly impacts the stability of the merocyanine form.[8] As a rule, electron-donating groups in the indoline fragment and electron-withdrawing ones in the benzopyran moiety stabilize the MC form.[2] In our target molecule, the 8'-methoxy group is an electron-donating group on the benzopyran side. This has a nuanced effect; while electron-donating groups can stabilize the positive charge that develops on the oxygen atom in the transition state of ring-opening, the primary stabilization of the zwitterionic MC form is driven by electron-withdrawing groups like the 6-nitro group. The interplay between these groups fine-tunes the energy landscape of the isomerization process.

Solvent Effects on Merocyanine Stability

Solvent polarity is a dominant factor in controlling thermal stability. The merocyanine form has a zwitterionic resonance structure, which is significantly stabilized by polar solvents.[7] This stabilization lowers the ground state energy of the MC form, which can lead to two key outcomes:

-

Slower Thermal Fading: By lowering the energy of the MC state, the activation energy required for the ring-closing reaction back to the SP form may increase, thus enhancing the thermal lifetime of the colored species.

-

Equilibrium Shift: In highly polar solvents, the MC form can be stabilized to such an extent that its ground state energy approaches or even falls below that of the SP form, leading to a significant population of the colored isomer even in the dark (a phenomenon known as solvatochromism).[1][7]

Kinetic Analysis of Thermal Reversion

The thermal reversion of merocyanine to spiropyran typically follows first-order kinetics.[9] The rate of this reaction is highly temperature-dependent. By studying the reaction at various temperatures, key kinetic and thermodynamic parameters can be determined.

| Parameter | Symbol | Description | Method of Determination |

| Rate Constant | k | The proportionality constant relating the rate of the reaction to the concentration of the merocyanine isomer. | Determined from the slope of a plot of ln(Absorbance) vs. time. |

| Half-Life | t₁/₂ | The time required for the concentration (and absorbance) of the merocyanine to decrease by half. For a first-order reaction, t₁/₂ = ln(2)/k. | Calculated from the rate constant k.[10] |

| Activation Energy | Eₐ | The minimum energy required to initiate the ring-closing reaction. | Determined from the slope of an Arrhenius plot (ln(k) vs. 1/T).[9][10] |

Part 3: Irreversible Thermal Decomposition

At temperatures significantly above ambient, all organic molecules, including spiropyrans, will undergo irreversible thermal decomposition. This process is distinct from the reversible isomerization and represents a catastrophic failure of the molecular structure. While the exact degradation pathway for 8'-methoxy-merocyanine is complex, studies on similar dyes suggest that degradation often begins with the rupture of the weakest bonds in the conjugated system.[11] Prolonged exposure to heat and UV light can accelerate this degradation, leading to a permanent loss of photochromic activity.[12]

Part 4: Experimental Assessment of Thermal Stability

A robust evaluation of thermal stability requires distinct experimental approaches to characterize both reversible reversion and irreversible decomposition.

Caption: Experimental workflow for assessing both kinetic and decompositional stability.

Protocol: Kinetic Analysis of Thermal Reversion via UV-Vis Spectroscopy

Objective: To determine the rate constant (k) and half-life (t₁/₂) of the thermal reversion of 8'-methoxy-merocyanine to its spiropyran form at a specific temperature.

Materials:

-

8'-methoxy-1',3',3'-trimethyl-6-nitrospiro[chromene-2,2'-indoline]

-

Spectroscopic grade solvent (e.g., Toluene, Acetonitrile)

-

Quartz cuvette

-

UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

-

UV lamp (e.g., 365 nm)

Methodology:

-

Sample Preparation: Prepare a dilute solution of the spiropyran in the chosen solvent (e.g., 1x10⁻⁵ M). Ensure the solution is colorless, indicating it is entirely in the SP form.

-

Photogeneration of Merocyanine: Irradiate the solution in the cuvette with the UV lamp until the absorbance at the merocyanine λ_max (typically 550-600 nm) reaches a maximum and stabilizes. This converts the majority of the SP to the MC form.

-

Kinetic Measurement: a. Quickly place the cuvette into the pre-heated, temperature-controlled holder in the spectrophotometer. b. Immediately begin recording the absorbance at λ_max at fixed time intervals (e.g., every 30 seconds). c. Continue data collection until the absorbance has decreased by at least 80-90%, indicating reversion to the SP form.

-

Data Analysis: a. Plot ln(Absorbance) versus time (in seconds). b. Perform a linear regression on the data. The reaction follows first-order kinetics, so the plot should be linear. c. The rate constant k is the negative of the slope of the line. d. Calculate the half-life using the formula: t₁/₂ = ln(2) / k.[10]

-

Activation Energy (Optional): Repeat steps 2-4 at several different temperatures (e.g., 25°C, 35°C, 45°C). Plot ln(k) versus 1/T (in Kelvin). The slope of this Arrhenius plot is equal to -Eₐ/R, where R is the gas constant (8.314 J/mol·K).

Protocol: Determination of Decomposition Temperature via TGA/DSC

Objective: To determine the temperature at which 8'-methoxy-spiropyran undergoes irreversible thermal decomposition.

Materials:

-

Solid, crystalline 8'-methoxy-1',3',3'-trimethyl-6-nitrospiro[chromene-2,2'-indoline]

-

Thermogravimetric Analyzer (TGA), preferably coupled with a Differential Scanning Calorimeter (DSC)

-

TGA sample pans (e.g., aluminum, platinum)

-

Inert gas supply (e.g., Nitrogen)

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of the solid sample (typically 2-5 mg) into a TGA pan.

-

Instrument Setup: a. Place the sample pan into the TGA furnace. b. Purge the furnace with an inert gas (e.g., nitrogen at 20-50 mL/min) to prevent oxidative degradation.

-

Thermal Program: a. Equilibrate the sample at a starting temperature (e.g., 30°C). b. Ramp the temperature at a constant rate (e.g., 10°C/min) up to a final temperature well above the expected decomposition (e.g., 600°C).

-

Data Analysis: a. The TGA will produce a plot of mass (%) versus temperature. b. The decomposition temperature is typically reported as the onset temperature (T_onset) , which is the temperature at which significant mass loss begins. This can be determined by finding the intersection of the baseline tangent with the tangent of the decomposition curve. c. The DSC curve, plotted concurrently, will show endothermic or exothermic events. The melting point will appear as a sharp endothermic peak before decomposition.[13] Decomposition itself is often an exothermic process.[14]

Part 5: Conclusion and Outlook

The thermal stability of 8'-methoxy-merocyanine is a multifaceted property governed by a delicate balance of molecular structure, substituent effects, and environmental factors. A comprehensive understanding requires differentiating between the reversible thermal reversion to the spiropyran isomer and irreversible high-temperature decomposition. The kinetic stability of the merocyanine form is paramount for applications in smart materials and sensors, where a persistent colored state is desired. This stability can be tuned through solvent choice and molecular engineering. Conversely, the decomposition temperature defines the absolute operational limits of the molecule. The experimental protocols detailed herein provide a robust framework for researchers to accurately quantify these critical parameters, enabling the rational design and application of next-generation photoresponsive systems.

References

- New Journal of Chemistry. (n.d.). The photo-/thermo-chromism of spiropyran in alkanes as a temperature abuse indicator in the cold chain of vaccines. RSC Publishing.

- Wikipedia. (n.d.). Spiropyran.

- Kortekaas, L., & Browne, W. R. (2019). The evolution of spiropyran: fundamentals and progress of an extraordinarily versatile photochrome. Chemical Society Reviews, 48(12), 3406-3424.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Chemical structures of thermochromic spiropyrans.

- Yang, S., et al. (2001). Photodegradation of cyanine and merocyanine dyes. Dyes and Pigments, 49(2), 93-101.

- ResearchGate. (n.d.).

- PubMed. (2018).

- Hruzíková, A., et al. (2025). How to (not) Evaluate a Photoswitch Performance; Benchmarking of Methods Used for Processing Kinetic Data on an Example of Arylazopyrazole Z‐Isomer Half‐Life. Chemistry–Methods, 5, e202500055.

- ResearchGate. (2020). Substituent Effects Control Spiropyran–Merocyanine Equilibria and Mechanochromic Utility.

- Berman, E., Fox, R. E., & Thomson, F. D. (1959). Photochromic Spiropyrans. I. The Effect of Substituents on the Rate of Ring Closure. Journal of the American Chemical Society, 81(21), 5605-5608.

- ACS Physical Chemistry Au. (2023).

- LookChem. (n.d.). Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro-.

- ChemRxiv. (2024).

- Fenger, J. A., et al. (2019).

- PubChem. (n.d.). 1',3'-dihydro-8-methoxy-1',3',3'-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2'-(2H)indole).

- MDPI. (2022).

- Sigma-Aldrich. (n.d.). 1′,3′-Dihydro-8-methoxy-1′,3′,3′-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2′-(2H)-indole].

Sources

- 1. Spiropyran - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The evolution of spiropyran: fundamentals and progress of an extraordinarily versatile photochrome - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00203K [pubs.rsc.org]

- 4. lookchem.com [lookchem.com]

- 5. 1',3'-dihydro-8-methoxy-1',3',3'-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2'-(2H)indole) | C20H20N2O4 | CID 99765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. nathan.instras.com [nathan.instras.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. 1′,3′-二氢-8-甲氧基-1′,3′,3′-三甲基-6-硝基螺[2H-1-苯并吡喃-2,2′-(2H)-吲哚] 97% | Sigma-Aldrich [sigmaaldrich.com]

- 14. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to the UV-Vis Absorption Spectra of 8'-Methoxy-Spiropyran

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the UV-Vis absorption spectra of 8'-methoxy-spiropyran, a quintessential photochromic molecule. We will delve into the fundamental principles governing its photoisomerization between the colorless spiropyran (SP) form and the colored merocyanine (MC) form. This document will elucidate the causal relationships behind experimental choices, present self-validating protocols, and ground all mechanistic claims in authoritative sources. Key quantitative data are summarized for clarity, and detailed experimental workflows are provided. This guide is intended to equip researchers, scientists, and professionals in drug development with the foundational knowledge and practical insights required to effectively utilize 8'-methoxy-spiropyran in their respective fields.

Introduction: The Photochromic Phenomenon of Spiropyrans

Spiropyrans are a class of organic compounds that exhibit photochromism, a reversible transformation between two forms having different absorption spectra upon photoirradiation.[1] The two isomeric forms are a thermodynamically stable, colorless spiropyran (SP) form and a metastable, colored merocyanine (MC) form.[2] This transformation is triggered by ultraviolet (UV) light, which induces the cleavage of the C-O bond in the spiro center, leading to the formation of the planar, conjugated merocyanine structure.[3][4] The reverse reaction, from MC back to SP, can be initiated by visible light or occurs thermally.[5]

The 8'-methoxy-spiropyran, specifically 8'-methoxy-1,3,3-trimethylspiro[indoline-2,2'-benzopyran] and its derivatives, are of particular interest due to the influence of the electron-donating methoxy group on the electronic properties and stability of the two isomers.[6][7] Understanding the UV-Vis absorption spectra of this compound is paramount for its application in various fields, including molecular switches, optical data storage, and smart materials.[8][9][10]

The Two Isomeric States: Spiropyran and Merocyanine

The distinct coloration, or lack thereof, of the two isomers of 8'-methoxy-spiropyran is a direct consequence of their molecular structures and the resulting electronic transitions.

The Spiropyran (SP) Form: The "Off" State

In its ground state, 8'-methoxy-spiropyran exists in the closed-ring spiropyran form. This structure is characterized by two heterocyclic moieties, an indoline and a benzopyran ring, connected by a spiro carbon atom.[5] The two parts of the molecule are orthogonal to each other, which disrupts the π-conjugation across the entire molecule.[5]

-

UV-Vis Absorption: Due to the limited conjugation, the SP form primarily absorbs in the UV region of the electromagnetic spectrum.[5] The absorption bands are typically sharp and correspond to π → π* transitions within the isolated aromatic systems of the indoline and benzopyran rings. For many spiropyrans, these peaks appear in the 200-400 nm range.[5]

The Merocyanine (MC) Form: The "On" State

Upon irradiation with UV light, the C-O bond of the spiro carbon cleaves, allowing the molecule to undergo a conformational change to a planar, open-ring merocyanine form.[3] This structural rearrangement results in an extended π-conjugated system across the molecule.[5]

-

UV-Vis Absorption: The extended conjugation in the MC form significantly lowers the energy required for electronic transitions. This leads to a strong absorption band in the visible region, typically between 500 and 600 nm, which is responsible for the characteristic color of the MC isomer.[5][11] This phenomenon is known as a bathochromic or red shift.[5] The MC form also exhibits absorption in the UV region, though it is often the visible band that is of primary interest for most applications.[12]

Solvent Effects on the UV-Vis Absorption Spectra

The polarity of the solvent plays a critical role in the UV-Vis absorption spectra and the equilibrium between the SP and MC forms. This is due to the significant difference in the polarity of the two isomers. The MC form has a zwitterionic character, with a negatively charged phenolate and a positively charged indolinium ion, making it much more polar than the SP form.[2]

-

Polar Solvents: In polar solvents, the zwitterionic MC form is stabilized through dipole-dipole interactions and hydrogen bonding.[2][13] This stabilization can lead to a spontaneous isomerization from SP to MC, even in the absence of light, a phenomenon known as solvatochromism.[2] The absorption maximum (λmax) of the MC form in the visible region can also be influenced by solvent polarity, often showing a red shift with increasing polarity.[2] For instance, the equilibrium amount of the MC form can increase from 9% in toluene to 99% in DMSO for some spiropyrans.[2]

-

Nonpolar Solvents: In nonpolar solvents, the less polar SP form is favored. The equilibrium lies heavily towards the SP side, and the compound will typically appear colorless. UV irradiation is necessary to induce the formation of the MC form.

| Solvent | Polarity | Effect on SP/MC Equilibrium | Typical MC λmax |

| Toluene | Low | Favors SP | ~550 nm |

| Dichloromethane | Medium | Intermediate | ~560 nm |

| Acetonitrile | High | Favors MC | ~570-580 nm |

| Ethanol | High (protic) | Strongly favors MC | ~580-590 nm |

| DMSO | High (aprotic) | Strongly favors MC | ~590-600 nm |

Table 1: Influence of Solvent Polarity on the Spiropyran-Merocyanine Equilibrium and the Absorption Maximum of the Merocyanine Form.

Experimental Protocol: Characterization by UV-Vis Spectroscopy

This section provides a detailed, step-by-step methodology for the preparation and analysis of 8'-methoxy-spiropyran using UV-Vis spectroscopy.

Materials and Equipment

-

8'-methoxy-1,3,3-trimethylspiro[indoline-2,2'-benzopyran]

-

Spectroscopic grade solvents (e.g., Toluene, Acetonitrile, Ethanol)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

-

UV lamp (e.g., 365 nm)

-

Visible light source (e.g., a standard desk lamp)

Sample Preparation

-

Stock Solution Preparation: Prepare a stock solution of 8'-methoxy-spiropyran in a chosen solvent (e.g., 1 mM in acetonitrile). It is crucial to work in a dark or dimly lit environment to minimize premature photoisomerization.

-

Working Solution Preparation: Dilute the stock solution to the desired concentration for analysis (e.g., 10 µM).[3] The optimal concentration will depend on the molar absorptivity of the compound and the sensitivity of the spectrophotometer.

Spectroscopic Measurement

-

Baseline Correction: Record a baseline spectrum with a cuvette containing the pure solvent.

-

Initial Spectrum (SP Form): Fill a quartz cuvette with the working solution and immediately record the UV-Vis absorption spectrum. This spectrum will primarily represent the SP form, especially in nonpolar solvents.

-

Photoisomerization to MC Form: Irradiate the cuvette with UV light (e.g., 365 nm) for a set period (e.g., 1-5 minutes).[8][14] The solution should develop a distinct color.

-

MC Form Spectrum: Immediately after UV irradiation, record the UV-Vis absorption spectrum of the colored solution. This spectrum will show the characteristic absorption band of the MC form in the visible region.

-

Reversion to SP Form: To observe the reverse reaction, irradiate the cuvette with visible light or leave it in the dark. Record spectra at regular intervals to monitor the disappearance of the MC absorption band and the reappearance of the initial SP spectrum.

Mechanistic Insights and Data Interpretation

The photoisomerization of spiropyran to merocyanine involves a complex series of events that occur on a very short timescale. The process begins with the absorption of a photon, leading to an excited singlet state. From this state, the molecule undergoes a non-radiative decay to a transition state where the C-O bond is cleaved. This is followed by a rotation around the central C-C bond to form the planar merocyanine isomer.[12]

The quantum yield of this process, which is the efficiency of the photochemical reaction, is highly dependent on the solvent and the specific substituents on the spiropyran molecule.[15]

Applications in Research and Development

The unique photochromic properties of 8'-methoxy-spiropyran and its derivatives make them valuable tools in various scientific and technological domains.

-

Drug Delivery: Spiropyran-functionalized nanoparticles can be designed to release a drug payload upon exposure to light. The change in polarity from the SP to the MC form can alter the permeability of a carrier vesicle.

-

Molecular Sensors: The sensitivity of the SP-MC equilibrium to the local environment allows for the development of sensors for pH, metal ions, and other analytes.[3] The binding of an analyte can stabilize one isomer over the other, leading to a colorimetric or fluorometric response.[11][14]

-

Optical Materials: The reversible color change is utilized in applications such as smart windows, photo-patternable surfaces, and rewritable optical data storage.[9][14][16]

Conclusion

This guide has provided a detailed overview of the UV-Vis absorption spectra of 8'-methoxy-spiropyran. A thorough understanding of the principles of its photochromism, the influence of the solvent environment, and the proper experimental protocols are essential for harnessing the full potential of this versatile molecule. The ability to reversibly switch between two distinct states with light offers a powerful tool for researchers and developers in a wide array of fields.

References

- ACS Omega. (2022).

- PubMed Central. (n.d.).

- ACS Physical Chemistry Au. (2023).

- RSC Publishing. (n.d.). Is this how bromine spiropyran salt is converted to merocyanine under UV irradiation?

- Universiti Kebangsaan Malaysia. (n.d.).

- The Journal of Physical Chemistry A. (n.d.). Photoprocesses in Spiropyran-Derived Merocyanines.

- Journal of Materials Chemistry C (RSC Publishing). (n.d.). Harnessing the reversible isomerization of spiropyran to merocyanine in conjugated polymers for broadband ultra-violet to near-infrared electrochromic switching.

- Semantic Scholar. (n.d.).

- PubMed Central. (2021). Spontaneous Isomerization of a Hydroxynaphthalene-Containing Spiropyran in Polar Solvents Enhanced by Hydrogen Bonding Interactions.

- ResearchGate. (2022). Spiropyran/Merocyanine Amphiphile in Various Solvents: A Joint Experimental–Theoretical Approach to Photophysical Properties and Self-Assembly.

- MDPI. (n.d.). Spiropyran/Merocyanine Amphiphile in Various Solvents: A Joint Experimental–Theoretical Approach to Photophysical Properties and Self-Assembly.

- ACS Omega. (2024).

- ResearchGate. (n.d.). UV-Vis absorbance spectra of spiropyran 7 [10⁻⁵ mol·L⁻¹] in....

- PubMed Central. (n.d.). Photo- and halochromism of spiropyran-based main-chain polymers.

- ResearchGate. (n.d.). UV/Vis spectra of the spiropyrans samples.

- LookChem. (n.d.). Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro.

- RSC Publishing. (n.d.). Photo- and halochromism of spiropyran-based main-chain polymers.

- Sigma-Aldrich. (n.d.). Dihydro-8-methoxy-1 ,3 ,3 -trimethyl-6-nitrospiro 2H-1-benzopyran-2,2'.

- PubMed Central. (2023).

- ResearchGate. (2001).

- ResearchGate. (n.d.). Photochromic conversion between spiropyran and merocyanine The Cspiro–O....

- Spectrum. (n.d.). 1',3',3'-trimethylspiro[2H-1-benzopyran-2,2'-indoline] - Optional[UV-VIS].

- PubChem. (n.d.). dihydro-8-methoxy-1',3',3'-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2'.

- MDPI. (2023).

Sources

- 1. Polarity-Driven Isomerization of a Hydroxynaphthalimide-Containing Spiropyran at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ukm.my [ukm.my]

- 4. researchgate.net [researchgate.net]

- 5. Spiropyran–Merocyanine Based Photochromic Fluorescent Probes: Design, Synthesis, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro-|lookchem [lookchem.com]

- 7. 1',3'-dihydro-8-methoxy-1',3',3'-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2'-(2H)indole) | C20H20N2O4 | CID 99765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Photo- and halochromism of spiropyran-based main-chain polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Photo- and halochromism of spiropyran-based main-chain polymers - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Is this how bromine spiropyran salt is converted to merocyanine under UV irradiation? A look through the prism of quantum chemical calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. Spontaneous Isomerization of a Hydroxynaphthalene-Containing Spiropyran in Polar Solvents Enhanced by Hydrogen Bonding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Harnessing the reversible isomerization of spiropyran to merocyanine in conjugated polymers for broadband ultra-violet to near-infrared electrochromic switching - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

fluorescence properties of 1,3,3-Trimethylindolino-8'-methoxybenzopyrylospiran

An In-Depth Technical Guide to the Fluorescence Properties of 1,3,3-Trimethylindolino-8'-methoxybenzopyrylospiran

Abstract

This technical guide provides a comprehensive exploration of the , a prominent member of the spiropyran family of photochromic compounds. We delve into the fundamental mechanism of its light-induced structural isomerization, which dictates the transition between a non-fluorescent "off" state and a highly fluorescent "on" state. This document elucidates the key environmental and structural factors that modulate its photophysical behavior, including solvent polarity, viscosity, and temperature. Detailed experimental protocols for the characterization of its fluorescence are provided, alongside a discussion of its applications in advanced research and development. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique photoswitchable fluorescence of this molecule.

Introduction: The Spiropyran Family and the Significance of 8'-Methoxy Substitution

Spiropyrans are a remarkable class of organic molecules renowned for their photochromism—the ability to undergo a reversible transformation between two distinct isomers upon exposure to light. This transformation is accompanied by a dramatic change in color, polarity, and fluorescence. The parent structure consists of two heterocyclic moieties, an indoline and a benzopyran, linked by a common spiro carbon atom. In this closed, spirocyclic form (SP), the two halves of the molecule are orthogonal, which disrupts π-electron conjugation, rendering the compound colorless and non-fluorescent.[1]

This compound (hereafter referred to as 8-MeO-BIPS) is a specific derivative that has garnered significant interest. The key feature of this molecule is the electron-donating methoxy (-OCH₃) group at the 8' position of the benzopyran ring. As this guide will detail, electron-donating groups at this position are known to enhance the fluorescence of the photo-activated form, making 8-MeO-BIPS a particularly useful tool for applications requiring high-contrast optical switching.[2][3]

The Core Mechanism: A Light-Gated Switch from Spiropyran to Merocyanine

The functionality of 8-MeO-BIPS is rooted in a reversible, light-induced isomerization process. Upon irradiation with ultraviolet (UV) light (typically ~365 nm), the molecule undergoes a cleavage of the C-O bond at the spiro center.[4][5] This allows for rotational freedom and the formation of the planar, open-ring merocyanine (MC) form.

Key characteristics of the two isomers:

-

Spiropyran (SP) Form: A closed, non-planar, and non-polar structure. The lack of an extended conjugated π-system results in it being colorless and non-fluorescent.[1]

-